molecular formula C13H19N7OS2 B11184108 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one

6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B11184108
M. Wt: 353.5 g/mol
InChI Key: NUKKECNRJBKWPY-UHFFFAOYSA-N
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Description

6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperazine ring, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, which can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one stands out due to its unique combination of functional groups, which confer a broad range of chemical reactivity and biological activity. Its ability to inhibit urease and other enzymes makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C13H19N7OS2

Molecular Weight

353.5 g/mol

IUPAC Name

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-(4-ethylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C13H19N7OS2/c1-2-19-3-5-20(6-4-19)12-15-9(7-10(21)16-12)8-22-13-18-17-11(14)23-13/h7H,2-6,8H2,1H3,(H2,14,17)(H,15,16,21)

InChI Key

NUKKECNRJBKWPY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=NN=C(S3)N

Origin of Product

United States

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